1-(4-Chloro-3-fluorophenyl)guanidine
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Overview
Description
1-(4-Chloro-3-fluorophenyl)guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
The synthesis of 1-(4-Chloro-3-fluorophenyl)guanidine can be achieved through several routes. One common method involves the reaction of 4-chloro-3-fluoroaniline with cyanamide under acidic conditions to form the guanidine derivative. Another approach is the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce diverse guanidines . Industrial production methods often involve the use of transition metal catalysis to facilitate the formation of the C-N bond, which is crucial for the synthesis of guanidines .
Chemical Reactions Analysis
1-(4-Chloro-3-fluorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)guanidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(4-Chloro-3-fluorophenyl)guanidine can be compared with other similar compounds such as:
1-(2-Chloro-4-fluorophenyl)guanidine: This compound has a similar structure but with different positions of the chlorine and fluorine atoms.
1-(3-Chloro-4-fluorophenyl)guanidine: Another similar compound with a different substitution pattern on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H7ClFN3 |
---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
2-(4-chloro-3-fluorophenyl)guanidine |
InChI |
InChI=1S/C7H7ClFN3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI Key |
BNZLOCURLXIMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N)F)Cl |
Origin of Product |
United States |
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